Ethyl 7-chloro-3-oxoheptanoate, also known as Ethyl 7-chloro-2-oxoheptanoate, is a chemical compound with the molecular formula and a molecular weight of approximately 206.67 g/mol. This compound is classified as an ester and is notable for its role as a precursor in the synthesis of pharmaceutical compounds, particularly in the production of Cilastatin sodium, an important drug used in conjunction with certain antibiotics to inhibit renal dehydropeptidase I .
The synthesis of Ethyl 7-chloro-3-oxoheptanoate can be achieved through several methods:
The molecular structure of Ethyl 7-chloro-3-oxoheptanoate features:
Ethyl 7-chloro-3-oxoheptanoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for Ethyl 7-chloro-3-oxoheptanoate primarily involves its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. In the context of pharmaceutical applications, it serves as a key building block for compounds that inhibit specific enzymes, such as renal dehydropeptidase I. The presence of the ketone and chlorine functionalities allows for interactions with enzyme active sites, facilitating binding and subsequent biological activity .
These properties make Ethyl 7-chloro-3-oxoheptanoate suitable for various applications in organic synthesis and pharmaceuticals.
Ethyl 7-chloro-3-oxoheptanoate is primarily used in:
Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0) serves as a critical β-ketoester building block for synthesizing chiral pharmaceutical intermediates. Its molecular structure—featuring a reactive chlorine terminus and a strategically positioned ketone carbonyl—enables diverse chemical transformations essential for constructing complex bioactive molecules. Key applications include:
Table 1: Pharmaceutical Applications of Ethyl 7-chloro-3-oxoheptanoate
Application | Intermediate Role | Significance |
---|---|---|
Chiral Alcohol Synthesis | Substrate for carbonyl reductases | Enables >99% enantiomeric excess in reductions |
Peptidomimetic Scaffolds | Precursor for ω-chloro keto acids | Facilitates cyclization to lactams |
Macrocyclic Drug Candidates | Alkylating agent for ring-closure reactions | Builds constrained ring systems |
The synthesis of Ethyl 7-chloro-3-oxoheptanoate has evolved from classical condensation methods to advanced catalytic strategies, driven by demands for higher purity and scalability.
Classical Approaches: Claisen and Grignard Pathways
Early routes adapted Claisen condensation between ethyl acetoacetate and 5-chloropentanal derivatives. However, this method suffered from low yields (<40%) due to self-condensation byproducts and regioselectivity issues. Alternative Grignard pathways utilized 1-bromo-5-chloropentane (Cl(CH₂)₅Br) with magnesium to form organometallic intermediates, followed by reaction with monoethyl oxalate. While feasible for analogous compounds like Ethyl 7-chloro-2-oxoheptanoate, these methods required stringent anhydrous conditions (-10°C to -15°C) and generated stoichiometric waste, limiting industrial adoption [7] [10].
Modern Innovations
Table 2: Evolution of Synthetic Methods for Ethyl 7-chloro-3-oxoheptanoate
Method | Conditions | Yield | Purity | Limitations |
---|---|---|---|---|
Claisen Condensation | NaOEt, EtOH, reflux | 30-40% | 85-90% | Polycondensation byproducts |
Grignard (THF) | Cl(CH₂)₅MgBr + ClCOCO₂Et, -15°C | 50-60% | 90-95% | Moisture sensitivity, low scalability |
Catalytic Esterification | Lipase B, 25°C, solvent-free | 70-75% | >98% | Requires high-purity acid precursor |
Persistent Challenges
Despite advances, scale-up inefficiencies persist, particularly in purification. The compound’s thermal instability complicates distillation, necessitating chromatographic separations that increase production costs. Current research focuses on continuous-flow systems to enhance yield and reduce purification burdens [4] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9